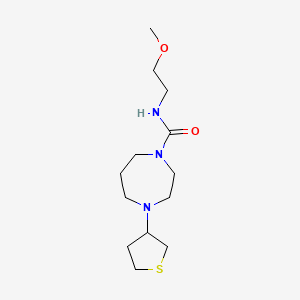

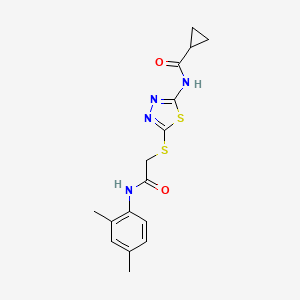

![molecular formula C8H9NO2S B2426452 7-Amino-2,3-dihidrobenzo[b]tiofeno 1,1-dióxido CAS No. 87254-66-8](/img/structure/B2426452.png)

7-Amino-2,3-dihidrobenzo[b]tiofeno 1,1-dióxido

Descripción general

Descripción

“7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide” is a chemical compound with the molecular formula C8H9NO2S . It is a derivative of benzo[b]thiophene, a bicyclic compound consisting of a benzene and thiophene ring .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved via Rh-catalyzed hydrogenation . This process involves the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, yielding various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis

The molecular structure of “7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide” can be found in databases like PubChem . The compound consists of a benzo[b]thiophene core, which is a bicyclic structure made up of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been successfully developed . This reaction proceeded smoothly in the catalytic system, even for challenging substrates such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates .Aplicaciones Científicas De Investigación

- Inhibidor de la Enzima Convertidora de Factor de Necrosis Tumoral-a (TACE): Los derivados de 7-Amino-2,3-dihidrobenzo[b]tiofeno 1,1-dióxido exhiben potencial como inhibidores de TACE, una enzima involucrada en la inflamación y la regulación de la respuesta inmune .

- Agentes Antidiabéticos: Algunos derivados de este compuesto tienen propiedades antidiabéticas, lo que los hace relevantes para el manejo de la diabetes .

- Inhibidores de HIF-2a: Los inhibidores de HIF-2a (factor inducible por hipoxia-2 alfa) son cruciales para la investigación del cáncer, ya que se dirigen a vías relacionadas con el crecimiento tumoral y la metástasis .

- Inhibidor de la transcriptasa inversa del VIH-1: Un derivado (NSC-380292) muestra potencial como inhibidor de la transcriptasa inversa del VIH-1, una enzima crítica en el ciclo de replicación viral .

- Los 7-Amino-2,3-dihidrobenzo[b]tiofeno 1,1-dióxidos sirven como importantes intermediarios sintéticos en la química orgánica. Participan en varias reacciones para construir moléculas complejas .

- El andamiaje de benzo[b]tiofeno, incluidos los derivados de este compuesto, sirve como una valiosa plantilla para el diseño de nuevos fármacos. Los investigadores exploran modificaciones para mejorar la bioactividad y la selectividad .

- El 2,3-dihidroraloxifeno, un análogo del raloxifeno, exhibe actividad de modulador selectivo del receptor de estrógenos (SERM). Los SERMs se utilizan en terapias relacionadas con las hormonas, incluida la prevención del cáncer de mama y el tratamiento de la osteoporosis .

- La hidrogenación asimétrica catalizada por Rh de benzo[b]tiofenos 1,1-dióxido sustituidos proquirales produce 2,3-dihidrobenzo[b]tiofenos 1,1-dióxidos quirales con altos rendimientos y excelentes enantioselectividades. Este método permite la preparación de compuestos ópticamente activos .

Compuestos Biológicamente Activos

Desarrollo de Medicamentos

Intermediarios de Síntesis Orgánica

Andamiaje para el Diseño de Fármacos

Moduladores Selectivos del Receptor de Estrógenos (SERMs)

Síntesis Quiral

Direcciones Futuras

The development of efficient asymmetric synthetic methodologies to construct chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and their derivatives remains very challenging . Therefore, it is necessary to develop highly efficient asymmetric catalytic systems to prepare these compounds . Transition metal-catalyzed asymmetric hydrogenation of prochiral unsaturated heterocyclic compounds is a powerful and important method to synthesize chiral heterocyclic compounds .

Propiedades

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophen-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-3H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEQGEBGYOOELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87254-66-8 | |

| Record name | 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

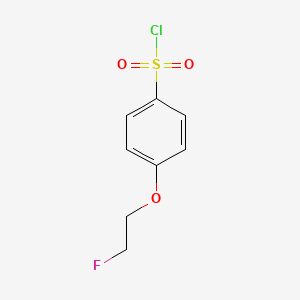

![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2426369.png)

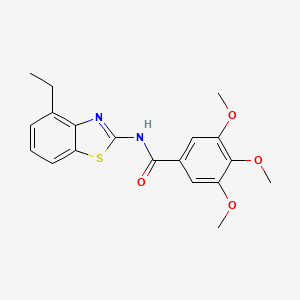

![N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2426371.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2426375.png)

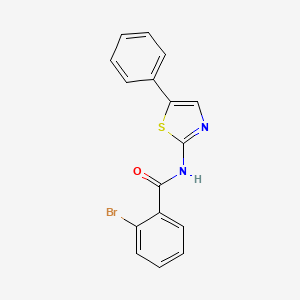

![(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2426379.png)

![4-acetyl-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2426383.png)

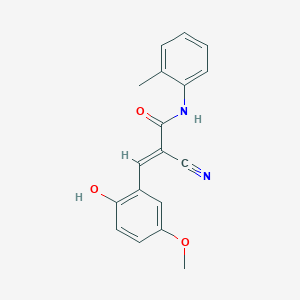

![N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2426385.png)

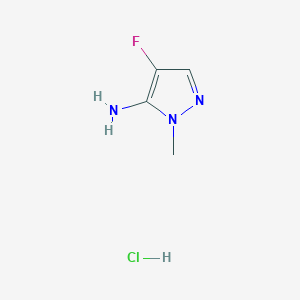

![[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2426392.png)